2,8-Phenazinediamine

Description

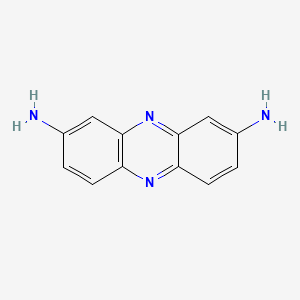

Structure

3D Structure

Properties

IUPAC Name |

phenazine-2,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBDBWAKDHGKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227846 | |

| Record name | 2,8-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7704-40-7 | |

| Record name | 2,8-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Phenazinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 2,8 Phenazinediamine

Functionalization and Derivatization Strategies

Preparation of N-Substituted Phenazinediamine Derivatives

The synthesis of N-substituted phenazinediamine derivatives often involves direct alkylation or amination of the parent diamine, or the construction of the phenazine (B1670421) core with pre-installed substituents. A prominent example of an N-substituted derivative is N8,N8,3-trimethyl-2,8-phenazinediamine, commonly known as Neutral Red.

Neutral Red is a eurhodin dye with significant applications in histology and cell biology wikipedia.org. Its synthesis typically involves the oxidation of intermediate indamines derived from diamines and aromatic amines. One established method for preparing Neutral Red begins with the nitrosation of N,N-dimethylaniline, followed by condensation with 2,4-toluenediamine in the presence of iron(II) chloride as a catalyst and oxidant upb.rogoogle.com. The reaction proceeds through an indamine intermediate, which is subsequently oxidized to form Neutral Red upb.rotandfonline.com. Purification often involves converting the dye to a less soluble salt, such as the stannous chloride double salt or the iodide salt, followed by recrystallization upb.rotandfonline.comtandfonline.com.

Table 1: Key Information for Neutral Red (N8,N8,3-trimethyl-2,8-phenazinediamine)

| Property | Value | Source(s) |

| Synonyms | Neutral Red; Toluylene Red; Basic Red 5; C.I. 50040; N2,N2,7-Trimethylphenazine-2,8-diamine; N8,N8,3-Trimethyl-2,8-phenazinediamine; Kernechrot; Neutralrot | wikipedia.orgtandfonline.comnih.govnih.govresearchgate.netchemicalbook.com |

| CAS Number | 553-24-2 | researchgate.netchemicalbook.com |

| Molecular Formula | C₁₅H₁₆N₄ (free base); C₁₅H₁₇ClN₄ (hydrochloride) | researchgate.netchemicalbook.com |

| Molecular Weight | 288.78 g/mol (hydrochloride) | researchgate.netchemicalbook.com |

| Synthesis Note | Prepared via oxidation of indamine intermediates derived from N,N-dimethyl-p-phenilendiamine and 2,4-toluenediamine, often involving FeCl₃ or FeCl₂ catalysts, followed by purification through salt formation and recrystallization. upb.rogoogle.comtandfonline.comtandfonline.com | upb.rogoogle.comtandfonline.comtandfonline.com |

General strategies for N-substitution in phenazine systems include palladium-catalyzed amination of halogenated phenazines or acylation followed by reduction of amino groups nih.govrsc.org. These methods allow for the introduction of various alkyl or aryl substituents onto the nitrogen atoms of the phenazine core, tuning its electronic and steric properties.

Incorporation into Quinoxaline (B1680401) and Other Heterocyclic Scaffolds

Phenazinediamine derivatives serve as valuable building blocks for the construction of more complex heterocyclic systems, including fused quinoxalines and extended heteroacenes. The inherent reactivity of the amino groups and the aromatic nature of the phenazine core facilitate cyclization and condensation reactions.

Research has demonstrated the use of phenazinediamine derivatives in synthesizing fused polycyclic aromatic systems. For instance, substituted 2,3-phenazinediamines have been reacted with diketone precursors, such as 2,7-dibromophenanthrene-9,10-dione (B38369), to yield dibenzo[a,c]quinoxalino[2,3-i]phenazine derivatives thieme-connect.de. Similarly, reactions with indoline-2,3-diones have led to the formation of indolo[2',3':5,6]pyrazino[2,3-b]phenazine structures thieme-connect.de. These examples highlight the utility of phenazinediamines in creating extended π-conjugated systems with potential applications in materials science google.com.

Table 2: Incorporation of Phenazinediamine Derivatives into Heterocyclic Scaffolds

| Reactant 1 | Reactant 2 | Product Class | Reaction Conditions | Yield | Source |

| 2,7-Dibromophenanthrene-9,10-dione | Substituted 2,3-phenazinediamine | Dibenzo[a,c]quinoxalino[2,3-i]phenazine derivative | Reflux in acetic acid, 24 hrs at 90°C | 90% | thieme-connect.de |

| 6-Bromo-1-hexylindoline-2,3-dione | 2,3-Phenazinediamine | Indolo[2',3':5,6]pyrazino[2,3-b]phenazine derivative | Reflux in acetic acid, 24 hrs at 90°C | 87% | thieme-connect.de |

Furthermore, phenazinediamines and their analogues are recognized as building blocks for constructing large N-heteroacenes, leveraging their rigid and planar frameworks google.com. The synthetic strategies often involve condensation reactions, similar to those used for quinoxaline synthesis, where diamines react with 1,2-dicarbonyl compounds nih.govmdpi.com.

Emerging Synthetic Approaches in Organic Chemistry

Methodology Development with Nitrogen-Oxygen Containing Compounds

The development of synthetic methodologies involving nitrogen-oxygen (N-O) containing compounds is a significant area in organic chemistry, particularly for the synthesis of N-oxides. While direct methodologies specifically utilizing 2,8-Phenazinediamine with N-O compounds are not extensively detailed in the reviewed literature, general approaches for synthesizing N-oxides are well-established and applicable to various nitrogen-containing heterocycles.

These methods often involve the direct oxidation of tertiary amines or nitrogen heterocycles using various oxidizing agents. Common reagents include:

Hydrogen Peroxide (H₂O₂): Often used in combination with catalysts like methyltrioxorhenium (MTO), titanium silicalite (TS-1), or in specific solvent systems wikipedia.orgrsc.orgthieme-connect.deliverpool.ac.uk.

Peroxy Acids: Such as meta-chloroperoxybenzoic acid (m-CPBA) rsc.orgliverpool.ac.uk.

Urea-Hydrogen Peroxide (UHP): A stable and convenient solid reagent for oxidation wikipedia.orgliverpool.ac.uk.

Other Oxidants: Including perborates, percarbonates, and ozone wikipedia.orgorganic-chemistry.org.

These methodologies are crucial for introducing N-oxide functionalities, which can alter the electronic properties of the parent molecule and serve as versatile intermediates for further transformations, including C-H functionalization and participation in catalytic cycles thieme-connect.deorganic-chemistry.org. While specific examples involving 2,8-Phenazinediamine are scarce, the general principles of N-oxidation are well-documented and could be applied to its derivatization.

Strategies for Constructing Unconventional Azaarenes with Defined Geometries

The construction of azaarenes with defined geometries is essential for applications in supramolecular chemistry, molecular recognition, and materials science. Phenazine derivatives, by their nature, possess rigid and planar frameworks upb.ronih.gov, which are highly conducive to creating ordered structures.

Strategies for achieving defined geometries often involve:

Functionalization: Introducing specific functional groups onto the phenazine core to direct intermolecular interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination researchgate.netrsc.orgsioc-journal.cnnih.govresearchgate.netresearchgate.net. These interactions are key drivers for self-assembly processes, leading to predictable supramolecular architectures.

Supramolecular Self-Assembly: Phenazine derivatives can be designed as building blocks for self-assembled nanostructures, fractals, or coordination complexes, where the precise arrangement of molecules is governed by non-covalent forces or metal coordination researchgate.netrsc.orgsioc-journal.cnnih.govresearchgate.netresearchgate.net. The inherent planarity and extended π-system of phenazines facilitate strong π-π stacking interactions, contributing to ordered assemblies rsc.orgsioc-journal.cn.

These approaches allow for the rational design of azaarene scaffolds with controlled spatial arrangements, enabling specific recognition events or unique electronic and optical properties.

Compound List:

2,8-Phenazinediamine

N8,N8,3-trimethyl-2,8-phenazinediamine (Neutral Red)

N,N-dimethyl-p-phenilendiamine

2,4-toluenediamine

N,N-dimethyl-4-nitroaniline

N,N-dimethylaniline

2,3-phenazinediamine

2,7-dibromophenanthrene-9,10-dione

6-bromo-1-hexylindoline-2,3-dione

Phenazine

Pyridine N-oxides

Azine N-oxides

Carbazole (B46965) derivatives

Quinoxaline derivatives

Dibenzo[a,c]quinoxalino[2,3-i]phenazine

Indolo[2',3':5,6]pyrazino[2,3-b]phenazine

Mechanistic Investigations of 2,8 Phenazinediamine and Its Derivatives

Electron Transfer Mechanisms

The tricyclic structure of phenazines, including 2,8-Phenazinediamine, enables them to participate in redox processes. This capability allows them to act as electron shuttles, facilitating the transfer of electrons in various chemical and biological systems. nih.govresearchgate.net

Role of Phenazine (B1670421) Derivatives as Electron Transfer Agents in Biochemical Processes

Phenazine derivatives are crucial players in various biochemical processes, primarily serving as electron shuttles to facilitate microbial energy metabolism. researchgate.net Produced by a wide range of bacteria, these nitrogen-containing heterocyclic compounds can accept and release electrons, a property central to their biological function. nih.govresearchgate.net This redox activity allows them to modify the cellular redox state, participate in biofilm formation, and enhance bacterial survival. nih.gov

In the context of microbial fuel cells (MFCs), phenazines have been shown to enhance electron transfer rates. For instance, the addition of pyocyanin (B1662382) to an MFC with Brevibacillus sp. PTH1 doubled the rate of electron transfer. nih.gov Similarly, phenazine-1-carboxylic acid (PCA) and its derivatives have also been observed to increase electron transfer in mixed MFCs. nih.gov The mechanism involves the conversion between the oxidized phenazine ring and the reduced dihydrophenazine ring. researchgate.net

The specific structure of a phenazine derivative significantly influences its reactivity and electrochemical behavior. nih.govresearchgate.net For example, different phenazine derivatives exhibit varying reactivities with iron forms like ferrihydrite and hematite, suggesting that specific phenazines may preferentially interact with particular electron acceptors. nih.gov The redox potential of these compounds is a key factor in their function. For instance, 2-hydroxyphenazine (B1496473) has a midpoint potential of -255 mV, making it an effective oxidant for the F420/F420H2 couple (-360 mV) and the H2/2H+ couple (-420 mV) in methanogens. asm.org

The role of phenazines extends to their interaction with membrane-bound enzymes. In Methanosarcina mazei Gö1, water-soluble phenazine derivatives like 2-hydroxyphenazine can act as electron acceptors for the purified F420H2 dehydrogenase. asm.org This ability to interact with key enzymes underscores their importance in the electron transport chain.

Table 1: Role of Phenazine Derivatives in Biochemical Electron Transfer

| Phenazine Derivative | Biochemical Process | Key Finding | Reference |

|---|---|---|---|

| Pyocyanin | Microbial Fuel Cells (MFCs) | Doubled the rate of electron transfer in MFCs with Brevibacillus sp. PTH1. | nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Microbial Fuel Cells (MFCs) | Higher electron transfer rates observed in mixed MFCs. | nih.gov |

| 2-Hydroxyphenazine | Methanogenesis | Acts as an electron acceptor for F420H2 dehydrogenase in M. mazei Gö1. | asm.org |

| General Phenazines | Iron Reduction | Different derivatives show varied reactivity with ferrihydrite and hematite. | nih.gov |

Elucidation of Electro-oxidative Mechanisms (e.g., EC' Versus ECE) in Amine Transformations

The electrochemical oxidation of amines, including those in the phenazine class, is a complex process with various potential mechanistic pathways. Understanding these mechanisms, such as the distinction between EC' (electrochemical-chemical) and ECE (electrochemical-chemical-electrochemical) processes, is crucial for controlling reaction outcomes and synthesizing novel compounds. researchgate.netresearchgate.net

In the context of phenazine synthesis, electrochemical methods offer a mild and efficient alternative to traditional chemical oxidation. For example, the electro-oxidative synthesis of phenazines can be achieved through the ring contraction of 10,11-dihydro-5H-dibenzo[b,e] nih.govrsc.orgdiazepines using aerial oxygen as an oxidant. researchgate.net Direct electro-oxidation of dihydrophenazines and electro-dimerization of o-phenylenediamines are also viable routes. researchgate.net

One detailed study on the electrochemical oxidation of 2,3-dimethylhydroquinone (B130011) in the presence of o-phenylenediamines revealed an ECECC (electrochemical-chemical-electrochemical-chemical-chemical) mechanism. researchgate.net This process involves the initial oxidation of the hydroquinone (B1673460) to a quinone (E), followed by a Michael addition and imine condensation with the o-phenylenediamine (B120857) (C), and subsequent steps leading to the final phenazine derivative. researchgate.net

The electrochemical oxidation of polycyclic aromatic amines (PAAs) has been investigated to understand the regioselectivity and mechanism, which is important for designing nitrogen-doped functional molecules. nih.gov The distribution of electron spin density in free radical intermediates plays a key role in determining the reaction pathway, leading to either carbazole (B46965) or phenazine-based products. nih.gov

Furthermore, phenazine radical cations have been utilized as metal-free catalysts for the oxidative coupling of amines. acs.org Mechanistic studies involving UV-vis and EPR spectroscopy have been employed to propose a mechanism for this catalytic cycle. acs.org The investigation of electro-oxidative generation of triazolinediones in the presence of amines also highlights the importance of distinguishing between EC' and ECE mechanisms to understand the reaction pathways. researchgate.net

Interaction with Biomolecules and Cellular Components

The planar, aromatic structure of phenazine derivatives facilitates their interaction with biological macromolecules, particularly DNA. Their ability to accept protons and exist in different ionization states also influences their cellular uptake and localization.

DNA Intercalation Studies within the Phenazine Class

Phenazine derivatives are well-known for their ability to interact with DNA, primarily through intercalation, where the planar phenazine ring inserts itself between the base pairs of the DNA double helix. mdpi.comnih.gov This mode of binding is a common feature for many polycyclic planar molecules and can perturb cellular processes like DNA replication and transcription, leading to cytotoxic effects. nih.govscielo.br

The binding affinity and specificity of phenazine derivatives to DNA can be influenced by their structural features. For instance, the bisphenazine anticancer drug MLN944 demonstrates a novel bis-intercalation mode at the 5'-TpG site of a DNA duplex, with its two phenazine rings sandwiching the DNA base pairs. nih.gov The carboxamide linker of MLN944 lies in the major groove of the DNA, and specific hydrogen bond interactions with the central G:C base pair, along with favorable stacking with the flanking thymine, determine its sequence specificity. nih.gov This specific binding can inhibit the interaction of transcription factors, such as c-Jun, with their DNA binding sites. nih.gov

Viscosity measurements are a key technique to confirm the intercalative binding mode. Intercalating agents increase the viscosity of a DNA solution by lengthening the DNA helix as they insert between the base pairs. mdpi.com Studies on various compounds, including those with phenanthroline and morpholine-fused aromatic systems, have shown that they can robustly interact with DNA via intercalation, a finding supported by viscosity, UV-Vis spectral, and fluorometric titrations. mdpi.com

Table 2: DNA Intercalation Properties of Phenazine Derivatives

| Compound | DNA Binding Mode | Key Observation | Reference |

|---|---|---|---|

| MLN944 (bisphenazine) | Bis-intercalation | Binds at the 5'-TpG site and inhibits c-Jun DNA binding. | nih.gov |

| Cu(II) and Zn(II) complexes with 1,10-phenanthroline | Intercalation | Increased DNA viscosity, indicating an intercalative binding mode. | mdpi.com |

| 1,8-naphthalimide substituted triazole derivatives | Intercalation | Presence of triazole nucleus enhances cytotoxicity and affinity for CT-DNA. | scielo.br |

Investigation of Cellular Uptake Mechanisms and pH Gradient Dependence (e.g., Neutral Red)

The cellular uptake of phenazine derivatives is a critical factor determining their biological activity. This process can be influenced by the physicochemical properties of the molecule, such as lipophilicity, and cellular mechanisms, including passive diffusion and energy-dependent endocytosis. arxiv.orgacs.org The pH of the cellular environment and subcellular compartments also plays a significant role. cnjournals.comresearchgate.net

For some phenazine derivatives, cellular uptake is an energy-dependent process. For example, the uptake of certain phenazine cations was found to be consistent with endocytosis, as internalization was significantly reduced at lower temperatures. acs.org Following uptake, these cations were observed to localize within acidic cellular compartments, specifically lysosomes. acs.org This accumulation in lysosomes can lead to lysosomal membrane permeabilization, triggering cell death pathways. acs.org

The reduction of a phenazine derivative can alter its properties and cellular localization. Phenazine methosulfate (PMS), a hydrophilic cation, is not readily membrane-permeant. arxiv.org Its reduction, which can occur extracellularly via plasma membrane-bound reductases, forms the lipophilic, blue-fluorescing methyl-phenazine. arxiv.org This reduced form can then passively diffuse across the cell membrane and accumulate in lipid droplets. arxiv.org

The dependence of uptake on pH gradients has been noted for various transport mechanisms. cnjournals.comnottingham.ac.uk For instance, the uptake of certain molecules can be driven by a pH gradient, and rapid accumulation within acidic organelles like lysosomes suggests the importance of this factor. cnjournals.comresearchgate.net

Raman Spectroscopic Analysis for Drug-Cell Interaction Fingerprinting

Raman spectroscopy is a powerful, non-invasive, and label-free technique for studying drug-cell interactions at a molecular level. researchgate.networldscientific.comworldscientific.com It provides a detailed "fingerprint" of the chemical composition of cells by detecting the vibrational modes of molecules. bu.edumdpi.com This allows for the in-situ analysis of cellular components and their changes upon interaction with external agents like phenazine derivatives. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) is a particularly sensitive variant of this technique that utilizes metallic nanoparticles to amplify the Raman signal, enabling the detection of molecules at very low concentrations. researchgate.netmdpi.com SERS can be used to map the distribution of molecules within a cell and to study the chemical interactions between species. researchgate.net For example, SERS has been used to image the distribution of bacterial metabolites like pyocyanin, a phenazine derivative produced by Pseudomonas aeruginosa, and to study its interaction with other bacterial species. researchgate.net

Raman microspectroscopy can reveal the physiological and biochemical state of a single cell. researchgate.net A single-cell Raman spectrum contains information about nucleic acids, proteins, carbohydrates, and lipids. mdpi.com By analyzing the changes in these spectral fingerprints upon treatment with a drug, researchers can gain insights into the mechanism of action. For instance, changes in the Raman bands associated with DNA or proteins could indicate intercalation or other binding events. The technique is sensitive enough to characterize different cell types and their states, making it a valuable tool for diagnosing diseases and assessing drug efficacy. worldscientific.comworldscientific.com

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

The exploration of phenazine derivatives has led to significant insights into how their chemical structures relate to their biological functions. Through systematic modifications of the core phenazine scaffold, researchers have been able to identify key structural features that govern their activity, paving the way for the design of more potent and selective agents.

Correlating Molecular Structure with Observed Activity in Phenazine Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For phenazine analogs, these studies have revealed that the type and position of substituents on the phenazine ring are critical determinants of their therapeutic potential, including antimicrobial and anticancer effects.

Research into functionalized regioisomers of the natural phenazine 5,10-dioxides, myxin (B609384) and iodinin, has demonstrated the profound impact of substituent placement. Analogs with 1-OH-3-O-alkyl substitutions exhibited high efficacy against M. tuberculosis and low toxicity in normal mammalian cells. nih.gov In stark contrast, 2,3-substituted regioisomers of these compounds were found to be biologically inactive, underscoring the critical importance of having an oxygen substituent at the C-1 position of the phenazine scaffold for activity. nih.gov

Further studies on 1-hydroxyphenazine (B607933) 5,10-dioxide analogs have expanded this understanding. It was found that derivatives lacking an oxygen-based group (like –OH or –OCH₃) at the C-6 position could still maintain their potency, provided that alkyl or carbamate (B1207046) side chains were attached to the phenol (B47542) group at position 1. rsc.org The introduction of halogens or methyl groups at other positions also significantly influences activity. For instance, 7,8-dihalogenated and 7,8-dimethylated analogs of 1-hydroxyphenazine 5,10-dioxide showed enhanced cytotoxic potency in human acute myeloid leukemia (AML) cells. rsc.org

The influence of substituents extends to other biological activities as well. In the context of anti-inflammatory properties, the presence of a carboxylic acid group at the C-1 position and a simple functional group at the C-6 position of the phenazine ring were found to influence nitric oxide (NO) inhibitory activity. mdpi.com Specifically, the absence of any functional group at C-6 resulted in the lowest observed activity. mdpi.com Similarly, in the pursuit of antitumor agents, the introduction of an alkoxy group at the C-9 position of N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide (B1678076) was shown to dramatically increase its life-span-extending effects in a mouse lung carcinoma model. acs.org

These findings highlight a nuanced relationship where specific substitutions at the C-1, C-3, C-6, C-7, C-8, and C-9 positions can either enhance or diminish the biological activity of phenazine compounds, guiding the rational design of new derivatives.

Table 1: Structure-Activity Relationship of Selected Phenazine Analogs

| Phenazine Core/Analog | Substituent(s) | Observed Activity/Finding | Reference |

|---|---|---|---|

| Phenazine 5,10-dioxides | 1-OH-3-O-alkyl | High efficacy against M. tuberculosis, low toxicity. | nih.gov |

| Phenazine 5,10-dioxides | 2,3-substitution | Inactive, highlighting the importance of C-1 oxygenation. | nih.gov |

| 1-Hydroxyphenazine 5,10-dioxide | 7,8-dihalogenation or 7,8-dimethylation | Increased cytotoxic potency in AML cells. | rsc.org |

| Phenazine Ring | Carboxylic acid at C-1, simple functional group at C-6 | Influences anti-inflammatory (NO inhibition) activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Development for Nanoparticle Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with a specific biological activity. wikipedia.org These models are invaluable tools in drug discovery and toxicology for predicting the activity of new chemical entities, thereby saving time and resources. jocpr.com In the realm of nanomaterials, developing QSAR models is particularly challenging due to the complexity and variability of nanoparticle characteristics, such as size, shape, and surface properties, which are not captured by conventional molecular descriptors. escholarship.org

The interaction of phenazine compounds with nanoparticles is an emerging area of investigation. One notable example involves a derivative of 2,8-phenazinediamine, specifically 3-Trimethyl-2,8-phenazinediamine monohydrochloride, which is used in cell viability assays that bind to the lysosomes of living cells. tudublin.ie This dye has been employed in studies investigating the toxicity of poly(amido amine) (PAMAM) dendrimers, a type of nanoparticle. Such assays provide the dose-dependent cell viability data that are essential for understanding nanotoxicity. tudublin.ie

The development of robust QSAR models for nanoparticles requires moving beyond traditional descriptors. The goal is to incorporate new nanoparticle-specific descriptors into proven statistical modeling methods to predict their biological impact without extensive experimental testing. escholarship.org For instance, the toxicity of PAMAM dendrimers is understood to stem from the production of intracellular Reactive Oxygen Species (ROS) following their uptake by cells. tudublin.ie

Future QSAR models for nanoparticle interactions could be built upon classifying toxic responses based on the activity of the particles, expressed as particle- and cell-dependent reaction rates, rather than relying solely on endpoint concentration values. tudublin.ie This approach could provide a more mechanistic foundation for predictive nanotoxicity models. While comprehensive QSAR models for phenazinediamine-nanoparticle interactions are still in development, the use of phenazinediamine derivatives in cellular assays provides the critical biological data needed to build and validate these future predictive tools. tudublin.ie

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| 2,8-Phenazinediamine |

| 3-Trimethyl-2,8-phenazinediamine, monohydrochloride |

| Myxin |

| Iodinin |

| 1,3-dihydroxyphenazine 5,10-dioxide |

| 1-hydroxyphenazine 5,10-dioxide |

| N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide |

Advanced Materials Science Applications of 2,8 Phenazinediamine Based Compounds

Organic Electronic and Photonic Materials

Phenazine (B1670421) derivatives, including those based on the 2,8-Phenazinediamine structure, are actively explored for their utility in organic electronic and photonic devices. Their ability to facilitate charge transport and interact with light makes them promising candidates for improving device performance and enabling new functionalities.

The inherent charge transport capabilities of phenazine derivatives are being leveraged in the development of photovoltaic systems, particularly organic solar cells. The phenazine core's electron-donating or accepting properties, depending on substitution, can be tuned to optimize charge separation and transport within the active layers of solar cells. While direct applications of 2,8-Phenazinediamine itself in published photovoltaic devices are nascent, related azaarene structures, which share the nitrogen-containing heterocyclic framework, have demonstrated significant promise. For instance, thiadiazole-fused star-shaped azaarenes have been employed as electron-transporting materials in perovskite solar cells, achieving electron mobilities of up to 1.73 × 10⁻² cm²/Vs and power conversion efficiencies of 18.1% ntu.edu.sg. These findings highlight the potential of nitrogen-rich conjugated systems, like those found in phenazine derivatives, to contribute to efficient solar energy conversion.

The luminescent properties of phenazine-based compounds also lend themselves to applications in organic light-emitting diodes (OLEDs). The ability to engineer the electronic structure through functionalization allows for the tuning of emission colors and efficiencies. Azatetracenes, a class of azaarenes, have shown potential as OLED materials, with some derivatives exhibiting strong fluorescence and high current efficiencies. For example, azatetracene 2 demonstrated a maximum current efficiency of 6.6 cd/A in fabricated OLED devices researchgate.net. The insertion of nitrogen atoms into conjugated backbones, as seen in azaarenes and phenazine derivatives, can lower HOMO and LUMO orbital energies, influencing charge injection and recombination processes critical for OLED performance.

2,7-Diaminophenazine, a related compound featuring amino groups at different positions on the phenazine core, is recognized for its potential in organic electronics due to its redox activity and amenability to functionalization cymitquimica.com. The phenazine core itself is a significant π-conjugated system that can be incorporated into larger azaarene architectures. Azaarenes, which are acenes containing nitrogen atoms, are well-studied n-type organic semiconductors ntu.edu.sg. Their electronic properties, such as electron mobility, can be modulated by altering the number and position of nitrogen atoms, as well as by introducing functional groups. The development of unconventional azaarenes with nonlinear shapes and novel functional groups is an active area of research aimed at understanding structure-property relationships and guiding the rational design of advanced organic semiconductors for electronic devices ntu.edu.sg. Phenazine derivatives, with their inherent electron-rich nature and potential for diverse substitution patterns, are integral to this field.

Functional Chromophores and Optical Materials

Beyond their electronic applications, phenazine-based compounds also serve as functional chromophores and optical materials, exhibiting properties useful in sensing and energy storage.

While not directly established as molecular switches in the context of solar thermal energy storage (MOST) systems, the redox-active nature of phenazine derivatives suggests potential in energy storage applications. MOST systems rely on photoswitchable molecules that can store solar energy through reversible photochemical reactions, releasing it later as heat nsf.govicmab.es. Common photoswitch families include azobenzenes and norbornadienes nsf.govnih.gov. The ability of phenazine derivatives to undergo reversible oxidation and reduction makes them candidates for electrochemical energy storage. Furthermore, research into functional π-systems, such as phenothiazine-based merocyanines, has explored their use as chromophores with tunable fluorescence properties, with potential for applications in sensing and optical materials nih.gov.

A notable application of phenazine derivatives is their use as colorimetric indicators. Neutral Red, identified as N8,N8,3-trimethyl-2,8-phenazinediamine monohydrochloride, is a well-known synthetic dye that functions as a pH indicator solubilityofthings.commdpi.com. It exhibits distinct color changes in response to variations in pH, providing visual cues for chemical processes and environmental conditions solubilityofthings.com. This property has led to its incorporation into composite films for applications such as monitoring the freshness of food products under modified atmosphere packaging mdpi.com. The ability of these compounds to signal chemical changes through visible color shifts makes them valuable tools in analytical chemistry and various sensing applications.

Table 1: Performance of Azaarene-Based Organic Electronic Materials

| Compound | Application | Key Property | Value | Reference |

| Thiadiazole-fused star-shaped azaarene | Perovskite Solar Cells (Electron Transporting) | Electron Mobility | 1.73 × 10⁻² cm²/Vs | ntu.edu.sg |

| Thiadiazole-fused star-shaped azaarene | Perovskite Solar Cells (Electron Transporting) | Power Conversion Eff. | 18.1% | ntu.edu.sg |

| Azatetracene 2 | OLEDs (Emitter) | Current Efficiency | 6.6 cd/A | researchgate.net |

Table 2: Neutral Red as a Colorimetric Indicator

| Indicator | Chemical Name | Application | pH Range/Property | Reference |

| Neutral Red | 2,8-Phenazinediamine, N8, N8, 3-trimethyl-, monohydrochloride | pH Indicator Films, Colorimetric Sensing | pH-dependent color change; Visual cues for chemical reactions | solubilityofthings.commdpi.com |

Compound List:

2,8-Phenazinediamine

Neutral Red

2,7-Diaminophenazine

Phenothiazine-based merocyanines

Azatetracenes

Azaacenes

Thiadiazole-fused star-shaped azaarene

Azapentacenes

Azatetracene 2

Azatetracene 3

Rubrene

Chromenes

Investigations into Linear and Nonlinear Optical Properties of Phenazine Dyes

Phenazine and its derivatives, including phenoxazine-based dyes, exhibit significant potential in optical applications due to their tunable electronic and photophysical properties. Research has focused on understanding their linear optical behavior, such as absorption and emission spectra, as well as their nonlinear optical (NLO) characteristics. Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to predict and analyze these properties, correlating molecular structure with optical performance scielo.org.mxrsc.orgresearchgate.netscielo.org.mx.

Studies on phenoxazine-based dyes have demonstrated that structural modifications, particularly the incorporation of electron-deficient π-spacers, can lead to substantial red-shifts in absorption spectra and reduced energy gaps. For instance, modifications in phenoxazine-based dyes have shown an increase in polarizability (α) and hyperpolarizability (β), key parameters for NLO materials. One study reported an increase in polarizability from 582.81 a.u. to 1671.79 a.u. and hyperpolarizabilities from 13660.62 a.u. to 295926.1 a.u. through such structural engineering scielo.org.mx. The first-order hyperpolarizability (β) generally shows a linear relationship with the molecular dipole moment and an inverse relationship with the energy gap, indicating that dyes with lower energy gaps possess higher NLO properties rsc.orgresearchgate.net.

Specific compounds like 2,8-Phenazinediamine derivatives have been investigated for their optical limiting behavior researchgate.netresearchgate.net. Research into tetraguanidino-functionalized phenazine dyes has revealed intense fluorescence with solvent-dependent emission wavelengths, ranging from 515 nm in diethyl ether to 640 nm in water, and a remarkable fluorescence quantum yield of 0.39 in diethyl ether researchgate.net. Metal coordination, such as with Zn(II) ions, has been shown to maintain strong fluorescence and induce red-shifts in absorption and emission spectra researchgate.net.

Table 1: Linear and Nonlinear Optical Properties of Selected Phenoxazine Dyes

| Dye ID | π-Spacer | Max Absorption (λabs, nm) | Polarizability (α, a.u.) | Hyperpolarizability (β, a.u.) | Reference |

| Dye 1 | Phenyl | 375 | 582.81 | 13660.62 | scielo.org.mx |

| Dye 2 | BT | ~447 | 800 | - | scielo.org.mx |

| Dye 3 | PyT | ~515 | 1322 | - | scielo.org.mx |

| Dye 4 | NDT-BT | 581 | - | - | scielo.org.mx |

| Dye 5 | NDT-PyT | 639 | 1671.79 | 295926.1 | scielo.org.mx |

| Rz | - | ~500 | - | - | rsc.org |

| Rf | - | ~550 | - | - | rsc.org |

| Tetraguanidino-phenazine | - | ~432, 484 | - | - | researchgate.net |

Note: Values are approximate and derived from computational studies or experimental observations as reported in the cited literature. 'BT' refers to Benzothiazole (B30560), 'PyT' to Pyridothiazole, and 'NDT' to Naphthodithiophene.

Integration into Nanomaterials and Composite Structures

The unique properties of phenazine-based compounds make them attractive candidates for integration into advanced nanomaterials and composite structures, particularly for optical applications and sensing.

Synthesis and Application of Carbon Dots (CDs) for Optical Functionality

Carbon dots (CDs) are nanoscale carbon materials with unique photoluminescent properties, biocompatibility, and low toxicity, making them promising for various optical applications. Phenazine derivatives and related compounds, such as phenylenediamines and diaminophenazines, serve as effective precursors for synthesizing CDs with tunable optical functionalities.

Research has shown that CDs derived from precursors like o-phenylenediamine (B120857) (o-PD) and its derivatives can exhibit diverse emission colors, from blue to red and even near-infrared (NIR), depending on the synthesis method and reaction conditions acs.orgmiami.edunih.gov. For example, CDs synthesized from o-PD using varying solvent ratios have demonstrated multi-color emission, with 2,3-diaminophenazine (DAP) identified as a fluorophore for green emission, and 5,14-dihydroquinoxalino[2,3-b]phenazine (DHQP) contributing to red emission nih.gov. Kilogram-scale preparation of NIR-emitting CDs from o-phenylenediamine has also been reported, with potential applications in red LEDs miami.edu.

These phenazine-derived CDs can be engineered for specific sensing applications. For instance, N, Cu codoped CDs synthesized from 2,3-diaminophenazine (DAP) were utilized as a ratiometric fluorescence probe for hydrogen peroxide (H₂O₂). This system enabled ultrasensitive and highly selective detection of metabolites like cholesterol (limit of detection [LOD] 0.03 μM) and xanthine (B1682287) (LOD 0.10 μM) through an inner filter effect acs.org. Similarly, CDs prepared from citric acid and phenazine-2,3-diamine (B110097) via a solvothermal method were employed for detecting Ag⁺ ions, achieving a low LOD of 31 nM and rapid fluorescence quenching (~95% within 1 minute) mdpi.com. The tunable fluorescence of CDs, often influenced by surface functional groups and the surrounding environment, makes them versatile platforms for optical sensing acs.orgnih.gov.

Table 2: Phenazine-Related Carbon Dots for Optical Functionality

| Precursor(s) | Synthesis Method | Emission Color(s) | PLQY (%) | Application/Analyte | LOD (μM) | Reference |

| o-Phenylenediamine (o-PD) | Solvent ratio control | Blue, Green, Red | Varies | Fluorophore identification | - | nih.gov |

| o-Phenylenediamine (o-PDA) | Kilogram-scale prep | Near-infrared (NIR) | Varies | Red LEDs | - | miami.edu |

| p-Phenylenediamine (p-PD) | Refluxing in diphenyl ether | Green to Red | Up to 15 | Tunable emission | - | acs.org |

| Citric acid + Phenazine-2,3-diamine | Solvothermal | Luminescent | Varies | Ag⁺ detection | 0.031 | mdpi.com |

| N, Cu codoped CDs (from 2,3-diaminophenazine) | Not specified | Luminescent | Varies | H₂O₂ probe (Cholesterol, Xanthine) | 0.03 (Cholesterol), 0.10 (Xanthine) | acs.org |

Fabrication of Electrospun Nanofibers for Advanced Sensing Platforms

Electrospinning is a versatile technique for fabricating one-dimensional (1D) nanostructures, primarily nanofibers (NFs), which possess a high surface area-to-volume ratio, enhanced sensitivity, and rapid response times, making them ideal for sensing applications beilstein-journals.orgmdpi.commdpi.com. These NFs can be integrated into various sensing platforms, including optical, electrochemical, and chemoresistive sensors, for the detection of a wide range of analytes such as gases, metal ions, and biomolecules beilstein-journals.orgmdpi.commdpi.com.

The fabrication of sensing platforms often involves electrospinning polymers and then functionalizing them with active sensing materials, which can include metal oxides, conductive polymers, or nanomaterials like carbon dots mdpi.com. While the provided research snippets detail the general capabilities of electrospun nanofibers in sensing and the optical properties of phenazine derivatives, specific research findings that directly integrate phenazine compounds into electrospun nanofibers for sensing applications were not detailed within the scope of the provided search results. However, the inherent fluorescence and redox activity of phenazine compounds suggest a potential for their incorporation into electrospun nanofiber matrices to create novel optical or electrochemical sensing platforms. Future research could explore the synthesis of phenazine-functionalized nanofibers for applications in detecting specific chemical or biological targets.

Compound List:

2,8-Phenazinediamine

Phenazine

Phenoxazine

Phenoxazin-3-one

Resazurin (Rz)

Resorufin (Rf)

2,3-Diaminophenazine (DAP)

o-Phenylenediamine (o-PD)

m-Phenylenediamine (m-PD)

p-Phenylenediamine (p-PD)

2,8-Phenazinediamine, N8, N8, 3-trimethyl-, hydrochloride (1:1)

Benzothiazole (BT)

Pyridothiazole (PyT)

Naphthodithiophene-Benzothiazole (NDT-BT)

Naphthodithiophene-Pyridothiazole (NDT-PyT)

Electrochemical Research on 2,8 Phenazinediamine and Analogues

Fundamental Electrochemistry

The electrochemical behavior of 2,8-Phenazinediamine and its analogues is characterized using a range of electrochemical techniques to understand their redox properties and electron transfer mechanisms.

Characterization via Cyclic Voltammetry (CV) and Amperometric Techniques

Cyclic voltammetry (CV) is a primary tool for investigating the redox processes of electroactive species. For phenazinediamine derivatives, CV can reveal reversible or irreversible electron transfer events, providing insights into their oxidation and reduction potentials. Amperometric techniques, which measure current at a fixed potential, are also employed to study the sustained electrochemical activity of these compounds. Research indicates that modified electrodes incorporating phenazine (B1670421) structures can exhibit electrocatalytic activity for the oxidation of various molecules, including amines researchgate.net. In such systems, the peak current in a cyclic voltammogram often shows a linear relationship with the concentration of the analyte, suggesting diffusion-controlled processes researchgate.net.

Advanced Electrochemical Measurements (e.g., Controlled-Potential Coulometry, Chronoamperometry)

Advanced techniques like controlled-potential coulometry and chronoamperometry provide deeper insights into the quantitative aspects of electrochemical reactions.

Chronoamperometry: This technique involves stepping the electrode potential to a value where a redox reaction occurs and monitoring the current as a function of time. The Cottell equation, , describes the diffusion-controlled current decay for a planar electrode, where is the current, is the number of electrons transferred, is the Faraday constant, is the electrode area, is the initial concentration of the electroactive species, is the diffusion coefficient, and is time asdlib.orgwikipedia.org. By plotting versus , the diffusion coefficient () can be determined, providing information about the mobility of the electroactive species asdlib.orgrsc.org. Chronoamperometry is also used to study electrocatalytic reaction rate constants rsc.org.

Controlled-Potential Coulometry (Bulk Electrolysis): This method involves holding the working electrode at a constant potential to quantitatively convert an analyte through oxidation or reduction wikipedia.orglibretexts.org. The total charge passed, measured over time, directly relates to the amount of analyte present via Faraday's laws of electrolysis libretexts.orglibretexts.org. This technique is valuable for determining the number of electrons involved in a redox process and for preparative electrochemical synthesis wikipedia.orglibretexts.org.

Electrocatalysis and Modified Electrode Systems

Phenazine derivatives, including those related to 2,8-Phenazinediamine, are explored for their potential in electrocatalysis and as components of modified electrode systems.

Development of Electrocatalytic Electrodes for Amine Oxidation

Modified electrodes incorporating phenazine structures have shown promise as electrocatalysts for the oxidation of primary and secondary amines researchgate.net. Cyclic voltammetric studies have indicated that the peak current for amine oxidation increases linearly with analyte concentration when using such modified electrodes, suggesting efficient catalytic turnover researchgate.net. These systems often involve immobilizing electroactive species onto electrode surfaces to create robust catalytic platforms.

Properties of Polymer-Based Electroactive Materials (e.g., Poly(o-phenylenediamine))

Compound List:

2,8-Phenazinediamine

Phenazinediamine analogues

Poly(o-phenylenediamine)

Neutral Red

Methylene Green

Methylene Blue

Phenothiazine dyes

Poly(neutral red)

Poly(methylene green)

Poly(methylene blue)

Poly(phenazinediamine)

Poly(phenazine) dyes

Phenazine-integrated conjugated microporous polymers (CMPs)

2,3-Phenazinediamine

3-Aminophenazin-2-ol

Bio Sensing and Advanced Analytical Methodologies Utilizing 2,8 Phenazinediamine Derivatives

Environmental Monitoring and Trace Detection

The detection and quantification of pollutants in environmental matrices are critical for assessing ecological health and human safety. Phenazine (B1670421) derivatives, including those related to 2,8-phenazinediamine, have emerged as valuable tools in developing sensitive and selective analytical methods for various environmental contaminants.

Detection of Heavy Metals (e.g., bismuth, cadmium, lead, copper, mercury) in Environmental Samples

Phenazine derivatives have demonstrated significant potential as chemosensors for the detection of various heavy metal ions in environmental samples. Their stable optical properties, ease of synthesis, and tunable electronic structures make them suitable for developing fluorescent and colorimetric sensors.

Mercury (Hg): Phenazine derivatives are widely employed in fluorescent sensors for mercury(II) ions due to their advantageous optical properties and structural versatility. For instance, a specific phenazine derivative, Z-3, was engineered for rapid and selective Hg(II) detection, exhibiting blue fluorescence across a broad pH range (2-8). Its naked-eye detection limits were reported as 10⁻⁵ M for solutions and 10⁻⁴ M for test strips rsc.org. Another class, 1H-imidazo[4,5-b]phenazine derivatives, have been utilized for mercury detection, achieving a limit of detection (LOD) of 1.6 × 10⁻⁷ M in aqueous solutions nih.govsemanticscholar.org. Furthermore, the phenothiazine-thiophene hydrazide (PHT) probe showed selective detection of Hg²⁺ with a low LOD of 0.44 × 10⁻⁸ M bohrium.com.

Copper (Cu): For copper ion detection, a water-soluble phenazine dye, AHPN, was developed for dual-mode sensing (fluorescence and UV-Vis). It achieved a fluorescence LOD of 2.16 × 10⁻⁷ M and a UV-Vis LOD of 7.61 × 10⁻⁶ M in water samples google.com. A hexaazatriphenylene (HAT) derivative, NQH, demonstrated selective detection of Cu²⁺ through colorimetric, chemo-fluorescence, and electrochemical methods, with LODs of 3.32 μM (UV-Vis), 2.20 μM (fluorescence), and 0.78 μM (electrochemical), respectively rsc.orgrsc.org. Additionally, a rhodamine-derived receptor (P2) showed a color change from yellow to pink upon interaction with Cu²⁺, with a LOD of 9.663 × 10⁻⁸ M nih.gov.

Cadmium (Cd): In the detection of cadmium ions, a phenazine-imidazole-Schiff base fluorescent probe (PIS) achieved a LOD as low as 2.10 × 10⁻⁸ M in an ACN/HEPES buffer system mdpi.com. Moreover, thiophene-appended benzothiazole (B30560) compounds have been employed for Cd²⁺ detection, yielding a LOD of 2.25 nM via photoluminescence spectroscopy acs.org.

Table 1: Detection of Heavy Metals Using Phenazine Derivatives

| Target Metal | Phenazine Derivative/Type | Analytical Method | Limit of Detection (LOD) | Environmental Sample Type | Citation |

| Mercury (Hg) | Z-3 (Fluorescent sensor) | Fluorescence | 10⁻⁵ M (solution), 10⁻⁴ M (test strips) (naked eye) | Aqueous solution | rsc.org |

| Mercury (Hg) | 1H-imidazo[4,5-b]phenazine derivatives | Spectrophotometry/Fluorescence | 1.6 × 10⁻⁷ M | DMSO/H₂O | nih.govsemanticscholar.org |

| Mercury (Hg) | PHT (Phenothiazine-thiophene hydrazide) | Fluorescence | 0.44 × 10⁻⁸ M | Aqueous solution | bohrium.com |

| Copper (Cu) | AHPN (Water-soluble phenazine dye) | Fluorescence | 2.16 × 10⁻⁷ M | Water samples | google.com |

| Copper (Cu) | AHPN (Water-soluble phenazine dye) | UV-Vis | 7.61 × 10⁻⁶ M | Water samples | google.com |

| Copper (Cu) | NQH (HAT derivative) | UV-Vis | 3.32 μM | Aqueous solution | rsc.orgrsc.org |

| Copper (Cu) | NQH (HAT derivative) | Fluorescence | 2.20 μM | Aqueous solution | rsc.orgrsc.org |

| Copper (Cu) | NQH (HAT derivative) | Electrochemical (CV) | 0.78 μM | Aqueous solution | rsc.orgrsc.org |

| Copper (Cu) | Rhodamine-derived receptor (P2) | Colorimetric | 9.663 × 10⁻⁸ M | Water samples | nih.gov |

| Cadmium (Cd) | PIS (Phenazine-imidazole-Schiff base) | Fluorescence | 2.10 × 10⁻⁸ M | ACN/HEPES buffer | mdpi.com |

| Cadmium (Cd) | Thiophene-appended benzothiazole | Photoluminescence | 2.25 nM | Real-time samples | acs.org |

Note: While bismuth and lead detection using specific 2,8-phenazinediamine derivatives were not explicitly detailed in the provided search snippets, general phenazine derivatives have shown promise for other heavy metals.

Analytical Methods for Identifying Aromatic Amines as Environmental Contaminants

Aromatic amines (AAs) are a significant class of environmental pollutants, often associated with industrial activities such as dye production, and are known for their mutagenic and carcinogenic properties nih.govuminho.ptimrpress.com. Advanced analytical techniques are crucial for their identification and monitoring.

Analytical methods employed for the identification of such aromatic amines include Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) researchgate.net. Solid-phase extraction (SPE) techniques, utilizing materials like blue chitin (B13524) or copper-phthalocyanine trisulfonate (CPT), are also employed for the selective enrichment of aromatic amines from environmental matrices prior to analysis nih.gov. Furthermore, traditional methods like Thin-Layer Chromatography (TLC), often coupled with derivatization techniques, remain relevant for separating and detecting aromatic amines epa.gov. The enzymatic oxidation of aromatic amines, for instance, by laccase, can also lead to the formation of phenazine derivatives, highlighting a biological pathway relevant to environmental transformations researchgate.net.

Table 2: Identification of Aromatic Amines as Environmental Contaminants

| Aromatic Amine | Detection Context | Analytical Method | Key Findings/Significance | Citation |

| 2,8-Phenazinediamine | River samples with industrial wastewater impact | LC-HRMS | Identified as a potent mutagenic aromatic amine and a novel environmental contaminant; contributed significantly to sample mutagenicity. | researchgate.net |

| 2,3-Phenazinediamine | River samples with industrial wastewater impact | LC-HRMS | Identified as a potent mutagenic aromatic amine and a novel environmental contaminant; contributed significantly to sample mutagenicity. | researchgate.net |

| Aromatic Amines (general) | Industrial wastewater, river samples, food, air, soil | Various (LC-HRMS, SPE, TLC) | Widely used industrial chemicals, potential carcinogens/mutagens, significant environmental pollutants. | nih.govuminho.ptimrpress.comresearchgate.netepa.gov |

Compound Names Mentioned:

| Compound Name |

|---|

| 2,8-Phenazinediamine |

| 2,3-Phenazinediamine |

| Phenazine |

| Phenazine derivatives |

| 1H-imidazo[4,5-b]phenazine |

| Z-3 |

| PHT (Phenothiazine-thiophene hydrazide) |

| AHPN (Water-soluble phenazine dye) |

| NQH (Hexaazatriphenylene derivative) |

| PIS (Phenazine-imidazole-Schiff base) |

| Thiophene-appended benzothiazole |

| Rhodamine-derived receptor (P2) |

| Aromatic Amines (AAs) |

| Aniline (B41778) |

| 4-chloroaniline |

| p-phenylenediamine (PPD) |

| p-phenylenediamine quinones (PPD-Qs) |

| DPPD |

| DNPD |

| DPPD-Q |

| DNPD-Q |

| 6PPD |

| IPPD |

| CPPD |

Environmental Significance and Academic Toxicology of 2,8 Phenazinediamine

Occurrence and Identification in Environmental Matrices

Information regarding the presence of 2,8-Phenazinediamine in the environment is not available in the reviewed scientific literature. While phenazine (B1670421) derivatives, in general, are known to be associated with various industrial processes, specific data for the 2,8-isomer is absent.

Detection in River Samples and Industrial Wastewater Effluents

There are no available scientific reports detailing the detection or quantification of 2,8-Phenazinediamine in river water or industrial wastewater. Methodologies for its specific analysis in these complex matrices have not been described in the literature accessed.

Mutagenicity and Genotoxicity Studies

Specific toxicological data for 2,8-Phenazinediamine, particularly concerning its mutagenic and genotoxic potential, is not present in the current body of scientific literature. While studies exist for other phenazine isomers, these findings cannot be directly extrapolated to the 2,8-isomer due to the potential for different biological activities between structural isomers. nih.gov

In Vitro Mutagenicity Assessment (e.g., Ames Test)

A critical gap exists in the toxicological profile of 2,8-Phenazinediamine as no studies reporting its mutagenicity assessment using the Ames test are available. The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds. genetics-gsa.orgwikipedia.orgeurofins.com.aumdpi.com Without such data, the potential of this compound to cause genetic mutations remains unknown. For context, studies on other diaminophenazine isomers, such as 2,3-diaminophenazine, have been conducted, but these results are specific to that isomer.

Studies on Genotoxic Effects in Cellular Models (e.g., Human Lymphocytes)

There is no available research on the genotoxic effects of 2,8-Phenazinediamine in human lymphocytes or other cellular models. Genotoxicity assays in human cells are crucial for assessing a chemical's potential to damage genetic material and are a key component of human health risk assessment. mazums.ac.irscielo.brscielo.br Studies have been performed on other phenazine compounds, such as 2,3-diaminophenazine and the parent phenazine molecule, which have shown evidence of genotoxicity in various cell lines, including human lymphocytes. nih.govnih.gov However, this information is not directly applicable to the 2,8-isomer.

Environmental Fate and Transport Considerations

The environmental behavior of 2,8-Phenazinediamine, including its persistence, degradation, and mobility in different environmental compartments, remains uncharacterized. Understanding the environmental fate and transport of a chemical is essential for predicting its potential for exposure and long-range transport. researchgate.netnih.govacs.orgresearchgate.netnih.gov

General principles of environmental science suggest that the fate and transport of a chemical like 2,8-Phenazinediamine would be governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for soil organic matter and sediments. However, without experimental data on properties like the soil adsorption coefficient (Koc) or its biodegradation half-life, any discussion on its environmental mobility or persistence would be purely speculative. weedcontroljournal.orgnih.govnih.govbibliotekanauki.pl

Adsorption and Elution Characteristics from Environmental Samplers (e.g., Blue Rayon)

The detection and monitoring of mutagenic compounds such as 2,8-Phenazinediamine in aqueous environments often rely on effective passive sampling methods. Blue Rayon, a material consisting of a copper phthalocyanine (B1677752) trisulfonate ligand covalently bound to a rayon matrix, is a widely used adsorbent for planar polycyclic aromatic compounds, including heterocyclic aromatic amines (HAAs). nih.gov The planar structure of the copper phthalocyanine ligand facilitates a high affinity for the aromatic rings of these mutagens through π-π stacking interactions. nih.gov

While specific quantitative adsorption and elution data for 2,8-Phenazinediamine on Blue Rayon are not extensively documented in publicly available literature, the general principles of its interaction can be inferred from studies on similar aromatic amines. The adsorbent's utility lies in its ability to concentrate these compounds from water, making subsequent analysis and mutagenicity testing feasible. nih.gov

Elution of adsorbed compounds from Blue Rayon is typically achieved by using a solvent mixture that can disrupt the adsorbent-adsorbate interactions. A common eluent is a solution of methanol (B129727) and ammonia (B1221849), often in a 50:1 (v/v) ratio. nih.govtaylorfrancis.com The ammonia is thought to aid in the dissociation of the complex by binding to the central copper ion of the phthalocyanine ligand, thereby releasing the adsorbed aromatic amine. nih.gov The efficiency of this elution process is crucial for the accurate quantification of the target compounds.

Although direct data for 2,8-Phenazinediamine is scarce, the following table presents representative recovery data for other aromatic amines from different types of environmental samplers to illustrate the typical efficiencies of such methods. It is important to note that these values are for analogous compounds and not for 2,8-Phenazinediamine itself.

Table 1: Representative Elution Recovery of Aromatic Amines from Environmental Samplers

| Aromatic Amine | Sampler Type | Elution Solvent | Average Recovery (%) |

|---|---|---|---|

| d8-benzidine (surrogate) | Textile | Methyl tert-butyl ether (MTBE) | 65-87 |

| d3-o-anisidine (surrogate) | Textile | Methyl tert-butyl ether (MTBE) | 65-87 |

| Primary Aromatic Amines (mixture) | Tenax Tube | Acetonitrile (ACN) | ~100 ± 25 |

| Aromatic Amines (spiked) | Polyester Textile | Not Specified | 61 ± 14 |

| Aromatic Amines (spiked) | Cotton Textile | Not Specified | 53 ± 17 |

| Aromatic Amines (spiked) | Wool Textile | Not Specified | 71 ± 26 |

Note: This table provides a general indication of the recovery efficiencies for aromatic amines from various materials and should not be taken as direct data for 2,8-Phenazinediamine on Blue Rayon. rsc.orgrsc.org

Transformation Pathways and Metabolite Formation in Aquatic Environments

The environmental fate of 2,8-Phenazinediamine in aquatic systems is not well-documented in scientific literature. However, based on studies of other amine-containing micropollutants and phenazine derivatives, several transformation pathways can be postulated. The biotransformation of such compounds in activated sludge and natural waters is often initiated by microbial activity. scispace.comnih.gov

Potential initial biotransformation reactions for 2,8-Phenazinediamine likely involve the amine functional groups. These reactions can include N-oxidation, N-dealkylation (if applicable, though not for the primary amines of this compound), N-acetylation, and N-succinylation. scispace.comnih.gov For primary aromatic amines, N-acetylation is a common metabolic pathway in various organisms.

Furthermore, the phenazine ring structure itself is susceptible to microbial degradation. Studies on other phenazine compounds, such as phenazine-1-carboxylic acid (PCA), have shown that degradation can proceed through hydroxylation and subsequent ring cleavage. researchgate.net Microorganisms, such as Sphingomonas and Mycobacterium, have been identified as capable of degrading phenazine compounds. researchgate.netnih.gov The degradation of PCA has been shown to produce metabolites like 1,2-dihydroxyphenazine. researchgate.net

Considering these analogous pathways, a hypothetical transformation pathway for 2,8-Phenazinediamine in an aquatic environment could involve initial modifications of the amino groups followed by enzymatic attack on the aromatic rings. The following table outlines potential transformation pathways and the resulting classes of metabolites.

Table 2: Postulated Transformation Pathways and Potential Metabolites of 2,8-Phenazinediamine in Aquatic Environments

| Transformation Pathway | Description | Potential Metabolite Class |

|---|---|---|

| N-Acetylation | Addition of an acetyl group to one or both of the primary amine functionalities, a common detoxification pathway. | Mono- and di-acetylated diaminophenazines |

| N-Oxidation | Oxidation of the amine groups to form hydroxylamines or nitroso derivatives, which can be reactive intermediates. | N-hydroxy-diaminophenazines |

| Hydroxylation | Enzymatic addition of hydroxyl groups to the aromatic rings, often a prelude to ring cleavage. | Hydroxylated diaminophenazines |

| Ring Cleavage | Microbial degradation of the phenazine ring structure, leading to the formation of smaller, more polar compounds. | Various aliphatic and aromatic degradation products |

| Desulfonation and Hydrogenation | Observed in dihydroxyphenazine sulfonic acid, suggesting potential for similar reactions under specific conditions. rsc.org | Hydroxyphenazines and hydrogenated derivatives |

Note: The transformation pathways and metabolites listed are hypothetical and are based on the known metabolism of other aromatic amines and phenazine derivatives. Specific studies on the environmental fate of 2,8-Phenazinediamine are required for confirmation.

Future Perspectives and Emerging Research Directions

Computational Chemistry and Theoretical Modeling Approaches

Computational chemistry plays a pivotal role in understanding and predicting the properties of chemical compounds, guiding experimental design, and accelerating discovery. For 2,8-Phenazinediamine and related phenazines, these methods offer powerful tools for in-depth analysis.

Application of Density Functional Theory (DFT) in Phenazine (B1670421) Research

Density Functional Theory (DFT) is instrumental in investigating the electronic structure, redox potentials, and optical properties of phenazine derivatives nih.govrsc.orgrsc.orgjournalirjpac.comrsc.org. Studies have demonstrated that DFT calculations can accurately predict the redox potentials of phenazine derivatives, which is crucial for applications such as redox flow batteries rsc.orgacs.orgresearchgate.netacs.org. By systematically analyzing the impact of various functional groups and their positions on the phenazine core, DFT allows for the rational design of molecules with tailored electrochemical properties rsc.org. Furthermore, DFT calculations, often coupled with time-dependent DFT (TD-DFT), are employed to understand photophysical properties, including absorption and emission spectra, and to elucidate charge-transfer mechanisms relevant to organic electronics and optoelectronics researchgate.netchemicalpapers.comresearchgate.netrsc.org. The predictive power of DFT can significantly reduce the experimental effort required to identify promising candidates for specific applications, thereby saving time and resources rsc.orgacs.orgresearchgate.netacs.org.

Molecular Dynamics Simulations for Structure-Property Prediction

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, their conformational stability, and interactions with their environment researchgate.netnih.govmdpi.complos.orgresearchgate.netresearchgate.net. For phenazine derivatives, MD simulations can predict how structural variations influence properties like binding affinity to biological targets or stability in different media. For instance, MD simulations have been used to study the binding of phenazine compounds to proteins, aiding in the design of potential therapeutic agents nih.govmdpi.comresearchgate.net. In the context of materials science, MD simulations can help understand intermolecular interactions and predict the mechanical properties of phenazine-based crystals researchgate.netacs.org. By simulating the behavior of phenazine derivatives over time, researchers can gain a deeper understanding of their functional mechanisms and potential for applications in areas like drug discovery and materials engineering.

Interdisciplinary Research Opportunities

The unique properties of phenazines lend themselves to integration with other scientific disciplines, opening avenues for novel applications.

Convergence with Nanoscience and Biotechnology for Novel Applications

Phenazines are increasingly being explored at the intersection of nanoscience and biotechnology. Their redox activity and ability to facilitate electron transfer make them suitable for integration into nanomaterials, such as carbon nanotubes, to enhance sensor performance nih.govtandfonline.comtandfonline.com. For example, phenazine derivatives have been utilized in the development of electrochemical sensors and biosensors for the detection of various analytes nih.govtandfonline.comtandfonline.comrsc.org. In biotechnology, phenazines are recognized for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties plos.orgmdpi.comacs.org. Research into phenazine biosynthesis pathways and the engineering of microorganisms for enhanced phenazine production also falls under this interdisciplinary umbrella, with potential applications in agriculture (e.g., biopesticides) and medicine acs.orgontosight.airesearchgate.net. The development of phenazine-based probes for bioimaging and their role in modulating cellular redox states further highlight their biotechnological relevance plos.orgnih.gov.

Exploration of Unconventional Azaarenes for Advanced Functional Materials

Phenazines, as a class of azaarenes, are being investigated for their potential in advanced functional materials, particularly in optoelectronics and organic electronics researchgate.netchemicalpapers.comrsc.orgbohrium.comalfa-chemistry.comrsc.org. Their tunable electronic and optical properties, stemming from their π-conjugated systems and the presence of nitrogen atoms, make them attractive candidates for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors chemicalpapers.comrsc.orgbohrium.comrsc.org. Derivatives with specific structural modifications, like those incorporating thiophene (B33073) or amine groups, have shown promising photophysical properties, including aggregation-induced emission (AIE) and tunable fluorescence, making them suitable for solid-state emitters and optical sensing chemicalpapers.comrsc.orgrsc.org. The ability to modify phenazine structures through synthetic strategies like Suzuki-Miyaura coupling allows for the fine-tuning of their HOMO/LUMO energy levels and charge transport characteristics, essential for high-performance electronic devices rsc.orgchemicalpapers.comrsc.org.

Challenges and Unexplored Avenues in Phenazinediamine Research

Despite the growing interest, several challenges and unexplored avenues remain in the research of 2,8-Phenazinediamine and its derivatives. While computational methods like DFT and MD simulations are powerful, their application to specific, less-studied derivatives like 2,8-Phenazinediamine requires dedicated studies to fully understand their unique properties. The synthesis of specific derivatives with desired functionalities can also be challenging, necessitating the development of more efficient and selective synthetic routes.

Furthermore, the environmental occurrence and potential mutagenicity of certain phenazinediamines, such as 2,8-Phenazinediamine, have been identified, underscoring the need for further research into their environmental fate, toxicological profiles, and remediation strategies nih.govresearchgate.net. While phenazines are known for their broad biological activities, pinpointing the precise structure-activity relationships for specific isomers like 2,8-Phenazinediamine and translating these into targeted therapeutic or agrochemical applications requires significant further investigation. The development of robust and sensitive analytical methods for detecting and quantifying specific phenazinediamines in complex environmental matrices also remains an area for advancement.

The exploration of unconventional azaarenes, including novel phenazine architectures, for advanced functional materials is still in its nascent stages. Understanding how specific structural modifications influence properties like charge mobility, luminescence efficiency, and stability in devices is crucial for their successful integration. The potential of 2,8-Phenazinediamine itself, beyond its identified environmental presence, in areas like organic electronics or as a building block for new materials, remains largely unexplored and represents a significant future research direction.

Compound List:

2,8-Phenazinediamine

Phenazine

Phenothiazine

Phenoxazine

Neutral Red (NR)

Pyocyanin (B1662382) (PYO)

Phenazine-1-carboxylic acid (PCA)

Phenazine-1-carboxamide (B1678076) (PCN)

2-Hydroxyphenazine (B1496473) (2-OH-PHZ)

2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA)

Dibenzo[a,j]phenazine (DBPHZ)

Dipyrido[3,2-a:2',3'-c]phenazine

Tetrathienophenazine derivatives (t-TTP, l-TTP, m-TTP)

Phenazine-5,10-dioxide derivatives

Amine-reactive phenazine ethosulfate (arPES)

Thiol-reactive phenazine ethosulfate (trPES)

Phenazine ethosulfate (PES)

2,3-Phenazinediamine

Naphthgeranine G

12-hydroxy-naphthgeranine A

Naphthgeranine A

5-Methyl phenazine-1-carboxylic acid

2-Bromo-1-hydroxyphenazine

Tepuazines A, B, C, D, E

Mauveine

Nigrosine

Safranine

Chlorpromazine

Q & A

Q. What are the established synthetic routes for 2,8-Phenazinediamine and its derivatives, and how can purity be optimized?

- Methodological Answer : A common synthesis involves oxidative cyclization of substituted phenylenediamines using FeCl₃ in HCl, followed by recrystallization from ethanol or benzene/xylene mixtures to isolate pure crystals . For derivatives like Neutral Red (N8,N8,3-trimethyl-2,8-Phenazinediamine hydrochloride), methylation steps are introduced post-synthesis. Purity is enhanced via column chromatography (silica gel, methanol/chloroform eluent) and confirmed by melting point analysis (e.g., Neutral Red hydrochloride melts as a dark green powder) .

Q. How is 2,8-Phenazinediamine utilized in biological staining, and what experimental factors influence its efficacy?

- Methodological Answer : Neutral Red, a derivative, is widely used as a pH-sensitive vital stain (pH 6.8–8.0) for lysosome tracking in live cells. Key protocols include:

- Preparing a 0.1% (w/v) aqueous solution filtered through a 0.22 µm membrane.

- Incubating cells for 15–30 minutes at 37°C, followed by PBS washes.

Factors like NaCl concentration (prevents dye aggregation) and incubation time must be optimized to avoid cytotoxicity . Conflicting results in staining intensity may arise from pH drift or microbial contamination in stock solutions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2,8-Phenazinediamine derivatives across different solvents?

- Methodological Answer : Discrepancies in absorption maxima (e.g., Neutral Red’s λₘₐₓ at 530 nm in ethanol vs. 450 nm in aqueous buffers) stem from solvent polarity and protonation states. To address this:

- Perform UV/Vis spectroscopy in controlled pH buffers (e.g., citrate-phosphate for pH 3–7).

- Compare experimental data with TDDFT (time-dependent density functional theory) calculations, which predict electronic transitions in varying dielectric environments . Adjust for solvent effects using continuum solvation models (e.g., COSMO).

Q. What computational strategies are effective for modeling 2,8-Phenazinediamine’s redox behavior in biological systems?

- Methodological Answer :

- TDDFT : Predicts absorption spectra and electron transfer pathways by simulating excited-state transitions. For example, TDDFT accurately reproduces hyperporphyrin effects in protonated derivatives .

- Molecular Dynamics (MD) : Simulates interactions with biomolecules (e.g., DNA intercalation) using force fields like AMBER or CHARMM. Parameters for phenazine cores are derived from quantum mechanical calculations (B3LYP/6-31G*) .

Q. How do structural modifications (e.g., methylation) alter 2,8-Phenazinediamine’s reactivity in metal-ion sensing applications?

- Methodological Answer : Methylation at the N8 position (as in Neutral Red) enhances selectivity for divalent cations (e.g., Zn²⁺, Cd²⁺) by reducing steric hindrance. To validate:

- Titrate derivatives with metal salts and monitor fluorescence quenching or spectral shifts.

- Compare binding constants (Kd) via Scatchard plots or isothermal titration calorimetry (ITC). Contradictory results may arise from competing protonation equilibria, requiring pH-stat control .

Safety and Best Practices

Q. What safety protocols are critical when handling 2,8-Phenazinediamine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |